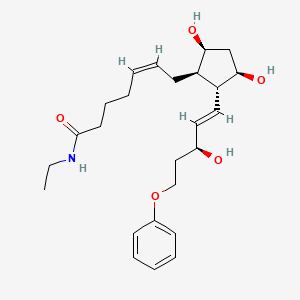

17-phenoxy trinor Prostaglandin F2alpha ethyl amide

概要

説明

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. It is known for its potent activity as an agonist for the Prostaglandin F2alpha receptor. This compound has shown potential in reducing intraocular pressure and alleviating glaucoma .

作用機序

Target of Action

The primary target of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2α Receptor (FP receptor) . This receptor is a G-protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.

Mode of Action

This compound acts as an agonist for the FP receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound’s interaction with the FP receptor leads to an increase in intracellular calcium levels, which in turn triggers various downstream effects .

Biochemical Pathways

Upon activation of the FP receptor, the compound affects several biochemical pathways. One of the key pathways is the cyclooxygenase pathway , which is involved in the production of prostaglandins . The activation of this pathway can lead to various downstream effects, including smooth muscle contraction and inflammation.

Pharmacokinetics

It is known that the compound is a lipophilic analog of 17-phenoxy trinor pgf2α . This suggests that it may have good tissue penetration and bioavailability. Furthermore, ethyl amides of prostaglandins serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid .

Result of Action

The activation of the FP receptor by this compound leads to a reduction in intraocular pressure and attenuation of glaucoma . This is likely due to the compound’s ability to induce smooth muscle contraction, leading to increased outflow of aqueous humor from the eye.

生化学分析

Biochemical Properties

The compound interacts with the FP receptor on luteal cells with much greater affinity than Prostaglandin F2α .

Cellular Effects

Similar analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions often involve the use of organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.

Biology: The compound is utilized in research on cellular signaling pathways and receptor activation.

Medicine: It has potential therapeutic applications in the treatment of glaucoma and other conditions related to intraocular pressure.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery

類似化合物との比較

Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.

17-Phenyl trinor Prostaglandin F2alpha: A similar compound with a phenyl group instead of a phenoxy group.

16-Phenoxy tetranor Prostaglandin F2alpha: A structurally related compound with a tetranor modification.

Uniqueness: 17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is unique due to its specific structural modifications, which confer enhanced stability and potency as an agonist for the Prostaglandin F2alpha receptor. This makes it particularly effective in reducing intraocular pressure compared to other analogs .

生物活性

17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha (PGF2α), designed to enhance biological activity through its interaction with the Prostaglandin F2α receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications, particularly in reducing intraocular pressure (IOP) and treating conditions like glaucoma.

The primary mechanism of action for 17-phenoxy trinor PGF2α ethyl amide involves its role as an agonist for the FP receptor. Upon binding to this receptor, the compound activates several downstream signaling pathways, notably the cyclooxygenase pathway , which is critical in the biosynthesis of prostaglandins. This activation leads to physiological effects such as smooth muscle contraction and luteolytic activity, making it a potent candidate for therapeutic applications in reproductive health and ophthalmology .

Pharmacokinetics

As a lipophilic compound, 17-phenoxy trinor PGF2α ethyl amide is designed to penetrate biological membranes effectively. It acts as a prodrug , undergoing hydrolysis in various tissues to release the bioactive free acid form. This property enhances its efficacy in targeting specific tissues, including ocular tissues where it can exert its effects on IOP .

Comparative Potency

Research indicates that 17-phenoxy trinor PGF2α ethyl amide exhibits significantly higher potency compared to its parent compound PGF2α. In various assays, including the hamster antifertility assay, it has been shown to be approximately 90 times more potent than PGF2α in inducing luteolysis. Additionally, it has demonstrated a 5-fold increase in pressor potency when compared to PGF2α in rat blood pressure assays .

Clinical Applications

- Glaucoma Treatment :

- A study highlighted that 17-phenoxy trinor PGF2α ethyl amide effectively reduces IOP in animal models, suggesting its potential use as a therapeutic agent for glaucoma management. The compound's ability to lower IOP is attributed to its action on the FP receptor, which facilitates aqueous humor outflow .

- Reproductive Health :

Pharmacodynamic Properties

The pharmacodynamic profile of 17-phenoxy trinor PGF2α ethyl amide reveals that it not only activates the FP receptor but also influences other signaling pathways involved in inflammation and vascular regulation. This dual action could provide additional therapeutic benefits beyond IOP reduction and reproductive health .

Summary of Biological Activities

| Activity | Potency (relative to PGF2α) | Mechanism |

|---|---|---|

| Luteolytic Activity | ~90 times | FP receptor agonism |

| Pressor Response | 5 times | Vascular smooth muscle contraction |

| IOP Reduction | Significant | Enhanced aqueous humor outflow |

| Estrous Cycle Synchronization | Effective | Luteolytic action |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Lipophilicity | High |

| Bioavailability | Enhanced via prodrug conversion |

| Hydrolysis Enzyme | Amidase |

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXYIFHBPXXOY-HQUSFCFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。